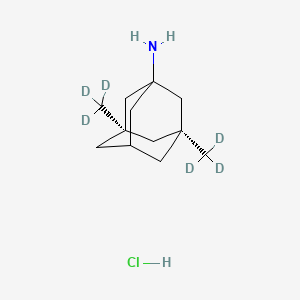

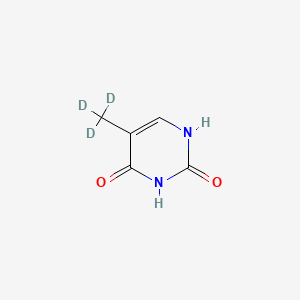

Thymine-d3

Übersicht

Beschreibung

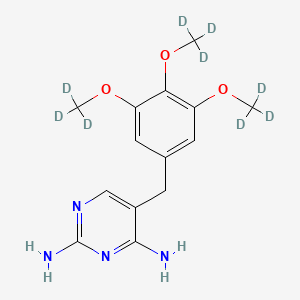

Thymine-d3, also known as Methyl-d3 Thymine, is a variant of Thymine where the hydrogen atoms are replaced with deuterium . Thymine is one of the four nitrogenous nucleobases that form the basic building blocks of deoxyribonucleic acid (DNA) .

Synthesis Analysis

This compound can be synthesized through various methods. One such method involves the use of solid-phase synthesis to create thymine-containing nucleoside analogs . Another method involves replacing hydrogen atoms in thymine molecules with nitro groups to create new high-energy-density molecules .

Molecular Structure Analysis

This compound has a similar structure to Thymine, with the only difference being the replacement of hydrogen atoms with deuterium . A computational study on thymine using the two-probe method revealed that a thymine molecule with thiol anchors is sandwiched between two gold electrodes .

Chemical Reactions Analysis

This compound undergoes various chemical reactions. One such reaction involves the one-electron oxidation of DNA, which results in remote damage (mutation) to a nucleobase . Another study showed that by replacing hydrogen atoms in thymine molecules with nitro groups, a series of new high-energy-density molecules are designed .

Physical and Chemical Properties Analysis

This compound shares similar physical and chemical properties with Thymine. For instance, the presence of a thymine dimer lowers the supercoiling densities at which plectonemes and bubbles occur . The molecular weight of Thymine is 126.1133 .

Wissenschaftliche Forschungsanwendungen

Study of Human Tissue Growth Kinetics : Thymidine-α,α,α-d3, a metabolic precursor of deoxyribonucleic acid (DNA), shows potential for studying human tissue growth kinetics in vivo using a sensitive deuterium micromapping technique (Shiue, Wolf, & Slatkin, 1980).

Biomarker in Genotoxic Studies : Cis-thymine glycol, derived from thymine, serves as a biomarker of DNA oxidation damage, providing insights into the genotoxic mechanisms of certain compounds, such as trivalent dimethylated arsenic (Yamanaka et al., 2003).

Biochemical Sensor Development : Gold nanoparticles (AuNPs) have been used as label-free colorimetric biochemical sensors for the selective detection of thymine in DNA standards and urine samples. This application demonstrates the potential of using thymine in sensor technology for qualitative and quantitative determinations (Shrivas et al., 2018).

Understanding DNA Synthesis Disorders : Research on thymine DNA synthesis from deoxyuridine and uridine in human bone marrow contributes to our understanding of disorders like megaloblastic anaemia and helps in testing potential therapeutic agents (Metz et al., 1968).

Investigation of DNA Damage and Repair : Studies on thymine glycol and thymidine glycol in urine suggest that they may serve as noninvasive assays for oxidative DNA damage, which is crucial in understanding the aging process and cancer development (Cathcart et al., 1984).

Exploration of DNA Structural Changes : Research into the structural changes induced in DNA by the presence of thymine glycol reveals significant information about the biological consequences of such modifications, which is vital for understanding DNA repair mechanisms (Kung & Bolton, 1997).

Development of Imaging Agents for Oncology : Compounds like 3′-deoxy-3′-[18F]fluorothymidine ([18F]FLT), derived from thymine, are used as proliferation markers in positron emission tomography (PET) studies of tumors, contributing to the advancement of oncological imaging (Wodarski et al., 2000).

Zukünftige Richtungen

Thymine-d3 and its derivatives have potential applications in various fields. For instance, Thymine DNA Glycosylase (TDG) plays a key role in active DNA demethylation by excising intermediates of 5-mC generated by this process . Another study reported a simple, selective, and cost-effective method for the qualitative and quantitative determination of thymine in a DNA standard and urine samples using gold nanoparticles (AuNPs) as a label-free colorimetric biochemical sensor .

Wirkmechanismus

Target of Action

Thymine-d3, also known as Thiamine or Vitamin B1, primarily targets enzymes involved in carbohydrate metabolism . These enzymes include transketolase, α-ketoglutarate dehydrogenase, pyruvate dehydrogenase, and branched chain α-keto acid dehydrogenase . Thiamine plays a key role in intracellular glucose metabolism and is thought to inhibit the effect of glucose and insulin on arterial smooth muscle cell proliferation .

Mode of Action

Thiamine interacts with its targets by combining with adenosine triphosphate (ATP) to form thiamine diphosphate . This compound then acts as a coenzyme in carbohydrate metabolism, in transketolation reactions, and in the utilization of hexose in the hexose-monophosphate shunt . It is thought that the mechanism of action of thiamine on endothelial cells is related to a reduction in intracellular protein glycation by redirecting the glycolytic flux .

Biochemical Pathways

Thiamine affects several biochemical pathways. It plays a role in the link between glycolysis and the citric acid cycle, the citric acid cycle itself, and the pentose-phosphate pathway . These pathways allow for the production of ATP, NADPH, and ribose-5-phosphate, which are critical for generating cellular energy and downstream production of amino acids, nucleic acids, and fatty acids .

Pharmacokinetics

Thiamine is readily absorbed from the gastrointestinal tract and completely absorbed following intramuscular administration . Once absorbed, thiamine cannot be stored in the body; however, it is concentrated in muscle tissue .

Result of Action

The molecular and cellular effects of thiamine’s action are extensive. Thiamine plays an important role in helping the body convert carbohydrates and fat into energy . It is essential for normal growth and development and helps to maintain proper functioning of the heart and the nervous and digestive systems . A deficiency of thiamine may lead to poor health outcomes, including death .

Action Environment

The action, efficacy, and stability of thiamine can be influenced by various environmental factors. For instance, thiamine decomposes if heated . Additionally, certain conditions, including alcohol use disorder, diabetes, certain gastrointestinal conditions or surgeries, or heart failure, may affect thiamine levels and thus its action .

Biochemische Analyse

Biochemical Properties

Thymine-d3 interacts with various enzymes and proteins in biochemical reactions. For instance, it is involved in the reduction process catalyzed by dihydropyrimidine dehydrogenase (DPD), which is the initial and rate-limiting step in the catabolism of the pyrimidine bases . This enzyme catalyzes the reduction of uracil and thymine to 5,6-dihydrouracil and 5,6-dihydrothymine, respectively .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It plays a critical role in gene regulation. For instance, Thymine DNA Glycosylase (TDG) is a DNA repair protein that interacts with various transcription factors to activate target genes .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For example, it is involved in the enzymatic mechanisms of thiamine-dependent enzymes . These enzymes exhibit asymmetry within homodimeric thiamine diphosphate (ThDP)-dependent enzyme structures, which may be correlated with the kinetic properties of half-of-the-sites reactivity, and negative cooperativity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a study on the thermal stability of nitro-substituted thymine showed that by replacing hydrogen atoms in thymine molecules with nitro groups, a series of new high-energy-density molecules were designed . The thermal stability of these molecules was explored, and the bond dissociation energy and the bond order were also calculated to predict the kinetic stability .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a study on thiamine metabolism in dairy cows found that dietary thiamine supplementation could ameliorate disorders in the tricarboxylic acid cycle and the pentose phosphate pathway induced by a long-term high-concentrate diet .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it is part of the thiamine biosynthesis pathway . Thiamine is an essential cofactor required for processes of general metabolism amongst all organisms .

Transport and Distribution

This compound is transported into cells by THTR1 and/or THTR2, depending on their tissue distribution . Within the cell, it is activated to thiamine pyrophosphate (TPP) by thiamine pyrophosphokinase .

Subcellular Localization

The subcellular localization of this compound has not been fully investigated. Studies on dihydropyrimidine dehydrogenase (DPD), an enzyme that interacts with thymine, suggest that DPD is present in subcellular organelles . This suggests that this compound, as a substrate of DPD, may also be localized within these organelles.

Eigenschaften

IUPAC Name |

5-(trideuteriomethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQNBRDOKXIBIV-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724566 | |

| Record name | 5-(~2~H_3_)Methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68941-98-0 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-(methyl-d3)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68941-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(~2~H_3_)Methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-Amino-2-hydroxy-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl}-N'-(4-cyanophenyl)urea](/img/structure/B562205.png)

![4-[5-Chloro-2-(4-sulfobutylsulfanyl)-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonic acid](/img/structure/B562208.png)